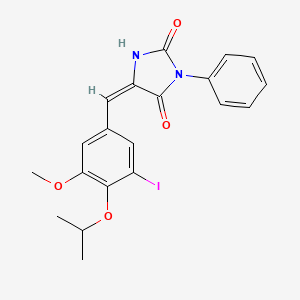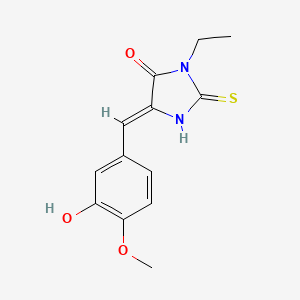![molecular formula C23H19IN2O2 B5915742 4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5915742.png)
4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Wirkmechanismus
The mechanism of action of 4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been proposed that the anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide exhibits a range of biochemical and physiological effects. These include the inhibition of cancer cell growth and proliferation, the modulation of inflammatory signaling pathways, and the reduction of pain and inflammation-related symptoms. Furthermore, this compound has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide in lab experiments is its high potency and specificity. This compound has been shown to exhibit strong anti-cancer and anti-inflammatory effects at relatively low concentrations, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound, which could help to reduce its cost and increase its availability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer, inflammation, and pain-related disorders.
Synthesemethoden
The synthesis of 4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the reaction of 4-iodobenzamide with 4-methylphenyl isocyanate and 2-phenylacetaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
4-iodo-N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O2/c1-16-7-13-20(14-8-16)25-23(28)21(15-17-5-3-2-4-6-17)26-22(27)18-9-11-19(24)12-10-18/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHLPVNRZXRURB-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5915679.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915680.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915685.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915693.png)
![2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5915698.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5915703.png)
![5-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915710.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915712.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915719.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5915726.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915731.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915737.png)
